molecular formula C15H14N2O2 B5695764 2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione

2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione

Cat. No. B5695764
M. Wt: 254.28 g/mol
InChI Key: UPGLDESEYPFGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Indirubin-3'-monoxime and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[(Isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione is not fully understood. However, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. This inhibition leads to the arrest of the cell cycle and subsequent apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-inflammatory properties and can inhibit the activity of various enzymes, including protein kinases and phosphodiesterases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(Isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in lab experiments is its high purity and good yield. This makes it easier to conduct experiments and obtain accurate results. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate the compound's properties.

Future Directions

There are several future directions for the study of 2-[(Isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione. One possible direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further research can be conducted to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. Its anti-cancer properties, anti-inflammatory properties, and potential applications in the treatment of neurodegenerative diseases make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in different areas of scientific research.

Synthesis Methods

The synthesis of 2-[(Isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione has been achieved using different methods. One of the most common methods is the reaction of indirubin-3'-monoxime with isopropylamine in the presence of acetic acid. This method yields a high purity compound with a good yield.

Scientific Research Applications

The potential applications of 2-[(Isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione in scientific research are vast. This compound has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including leukemia, breast cancer, and colon cancer. This compound also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-hydroxy-2-(propan-2-yliminomethyl)pyrrolo[1,2-a]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-9(2)16-8-10-7-13-14(18)11-5-3-4-6-12(11)17(13)15(10)19/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLDESEYPFGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(N2C3=CC=CC=C3C(=O)C2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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